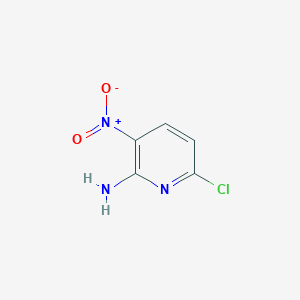

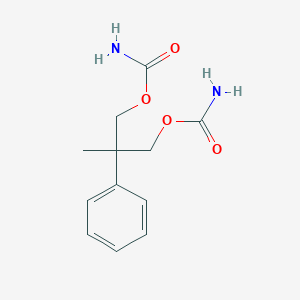

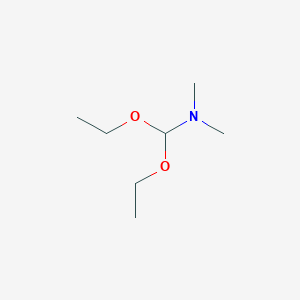

![molecular formula C8H18N2O2 B195975 1-[2-(2-Hidroxietoxi)etil]piperazina CAS No. 13349-82-1](/img/structure/B195975.png)

1-[2-(2-Hidroxietoxi)etil]piperazina

Descripción general

Descripción

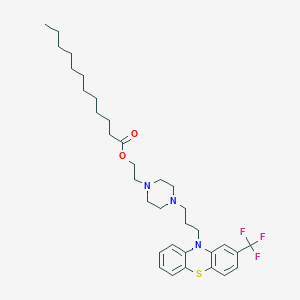

1-[2-(2-Hydroxyethoxy)ethyl]piperazine, also known as HEEP, is an organic compound with the chemical formula C8H18N2O2 . It belongs to the class of piperazine derivatives, which are organic compounds containing a piperazine ring . HEEP may be used in chemical synthesis .

Synthesis Analysis

HEEP can be synthesized through a series of reactions. The process starts with the reaction of piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride. This is then reacted with 2-(2-chloroethoxy)ethanol in a solvent. After the reaction is finished, the mixture is filtered to recover piperazine dihydrochloride, which is dried for repeated use. The filtrate is evaporated to remove the solvent, yielding a high-purity HEEP crude product. This crude product is then subjected to vacuum reduced pressure rectification, and the HEEP fraction is collected to obtain the high-purity product .Molecular Structure Analysis

The molecular structure of HEEP is represented by the formula C8H18N2O2 . The structure includes a piperazine ring and an ethylene glycol side chain .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of HEEP have been described in the Synthesis Analysis section. The key reactions involve the formation of piperazine monohydrochloride and its subsequent reaction with 2-(2-chloroethoxy)ethanol .Physical And Chemical Properties Analysis

HEEP is a clear liquid at room temperature with a slightly sweet odor . It has a molecular weight of 174.24 . The boiling point is 112-114 °C/0.25 mmHg . The refractive index is 1.497 . The density is 1.061 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Síntesis Química

1-[2-(2-Hidroxietoxi)etil]piperazina: se utiliza en la síntesis química debido a su reactividad como derivado de piperazina . Sirve como bloque de construcción para varias vías sintéticas, particularmente en la síntesis de moléculas orgánicas complejas. Su naturaleza bifuncional, con grupos éter y amina secundaria, permite reacciones versátiles que incluyen alquilación, acilación y sustitución nucleófila.

Compuestos Farmacéuticos

Este compuesto se utiliza en la preparación de compuestos farmacéuticos . Su estructura es propicia para formar anillos heterocíclicos estables, que son un motivo común en el diseño de fármacos. Esto lo hace valioso para crear nuevos agentes medicinales con posibles efectos terapéuticos.

Catalizadores de Poliuretano

El compuesto encuentra aplicación en la fabricación de catalizadores de poliuretano . Los derivados de piperazina son conocidos por catalizar la reacción entre diisocianatos y polioles, lo cual es crucial en la producción de espumas de poliuretano que se utilizan en aislamiento, colchones y asientos de automóviles.

Inhibidores de la Corrosión

Debido a su anillo heterocíclico que contiene nitrógeno, This compound es eficaz como inhibidor de la corrosión . Se puede incorporar a los recubrimientos o agregar a los fluidos para proteger los metales de la corrosión, especialmente en ambientes industriales agresivos.

Tensoactivos y Fibras Sintéticas

La naturaleza anfipática del compuesto lo hace adecuado para su uso en tensoactivos, que reducen la tensión superficial entre líquidos o entre un líquido y un sólido . Además, participa en la producción de fibras sintéticas, donde se puede polimerizar o utilizar para modificar las propiedades de los polímeros.

Reemplazo de Fluoroquinolonas

En el campo de los antibióticos, 2-(2-(Piperazin-1-il)etoxi)etanol se ha sintetizado como un reemplazo para la ciprofloxacina, un antibiótico fluoroquinolónico que se ha vuelto menos efectivo contra ciertas bacterias . Su modificación estructural tiene como objetivo superar la resistencia bacteriana y mejorar la eficacia.

Moléculas Antidepresivas

La investigación ha indicado el uso potencial de este compuesto en la síntesis de moléculas antidepresivas . La parte de piperazina es una característica común en muchos antidepresivos, y su modificación puede conducir al desarrollo de nuevos fármacos con perfiles farmacológicos mejorados.

Seguridad y Manejo

Si bien se discuten las aplicaciones, también es importante tener en cuenta los aspectos de seguridad. El compuesto está clasificado con declaraciones de peligro de advertencia por causar irritación en la piel y los ojos, e irritación del sistema respiratorio . Se deben seguir los procedimientos de manejo y el equipo de protección personal adecuados en las aplicaciones de investigación e industriales.

Safety and Hazards

HEEP is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .

Propiedades

IUPAC Name |

2-(2-piperazin-1-ylethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c11-6-8-12-7-5-10-3-1-9-2-4-10/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNQAPQQAZVRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158137 | |

| Record name | 1-(2-(2-Hydroxyethoxy)ethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13349-82-1 | |

| Record name | 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13349-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxyethoxyethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013349821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(2-Hydroxyethoxy)ethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-piperazin-1-ylethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[2-(Piperazin-1-yl)ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYETHOXYETHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWT5E4KNO3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine in the synthesis of quetiapine?

A1: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine is a crucial intermediate in synthesizing quetiapine, an atypical antipsychotic medication. It reacts with 11-chloro-dibenzo[b,f][1,4]thiazepine to form quetiapine. [, ] This reaction replaces the chlorine atom with the piperazine derivative, creating the final quetiapine structure.

Q2: How does 1-[2-(2-Hydroxyethoxy)ethyl]piperazine contribute to the synthesis of nanosized SAPO-34?

A2: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine acts as a bifunctional template in the synthesis of nanosized SAPO-34, a zeolite material. [] Its piperazinyl group serves as a co-template, promoting the formation of the desired CHA phase. Simultaneously, the hydroxyl and ether groups help regulate crystal growth, resulting in nanosized SAPO-34 crystals.

Q3: Are there any analytical methods used to identify 1-[2-(2-Hydroxyethoxy)ethyl]piperazine in plant extracts?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to identify 1-[2-(2-Hydroxyethoxy)ethyl]piperazine in the methanol extract of Cissampelos pareira, a medicinal plant. [] This finding suggests the compound may be a naturally occurring constituent in certain plant species.

Q4: What are the advantages of the new preparation method for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine?

A4: A novel method for preparing high-purity 1-[2-(2-Hydroxyethoxy)ethyl]piperazine involves reacting piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol. [] This method minimizes the formation of unwanted disubstituted impurities, resulting in higher purity compared to traditional methods. Additionally, this process is cost-effective due to lower raw material costs and a greener approach, making it suitable for industrial production.

Q5: How does the structure of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine relate to its function in material science applications?

A5: The bifunctionality of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, specifically the presence of both a piperazinyl group and hydroxyl/ether groups, is crucial for its role in material synthesis. [] The piperazinyl group provides templating capabilities, guiding the formation of specific crystal structures, while the hydroxyl/ether groups influence crystal growth kinetics, leading to controlled size and morphology of the resulting materials. This control over material properties is essential for various applications, including catalysis.

Q6: What is the significance of finding 1-[2-(2-Hydroxyethoxy)ethyl]piperazine in Cissampelos pareira?

A6: The identification of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine in Cissampelos pareira extracts suggests a potential natural source for this compound. [] Further research is needed to determine the compound's role and potential applications in the context of this plant and its traditional medicinal uses. This discovery highlights the importance of investigating natural sources for compounds with known synthetic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

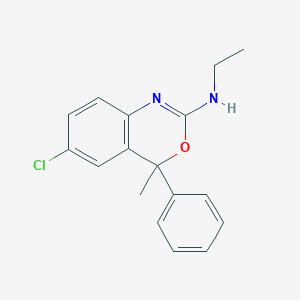

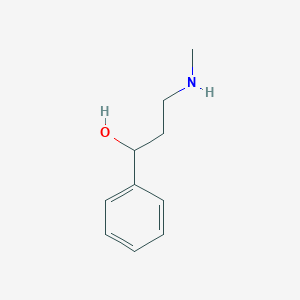

![2-[4-Oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate](/img/structure/B195930.png)